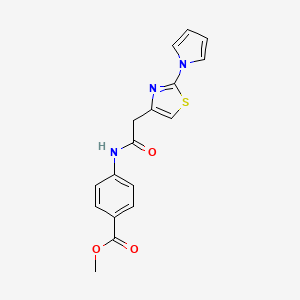

3-(Chloromethyl)-4-nitrophenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number. It may also include the compound’s appearance, smell, and other physical characteristics .

Synthesis Analysis

This involves detailing the methods and conditions under which the compound can be synthesized. It may include the starting materials, reagents, catalysts, temperature, pressure, and other factors .Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, reactivity, and stability .科学的研究の応用

Biodegradation and Environmental Remediation

3-(Chloromethyl)-4-nitrophenol and its derivatives play a significant role in environmental remediation. One study investigated the biodegradation of 3-methyl-4-nitrophenol, a similar compound, by Ralstonia sp. SJ98. This microorganism utilized it as the sole carbon and energy source, indicating its potential for bioremediation of environments contaminated with similar compounds (Bhushan et al., 2000).

Toxicity and Anaerobic Biodegradability

The toxicity and anaerobic biodegradability of phenolic compounds, including this compound, have been assessed. O'Connor and Young (1989) studied the impact of these compounds on methanogenic systems, which is crucial for understanding their environmental implications and management in waste treatment facilities (O'Connor & Young, 1989).

Electrochemical Degradation

A study by Amadelli et al. (2011) explored the electrochemical degradation of phenolic compounds, such as 4-nitrophenol. They utilized advanced oxidation methods, which could have applications in the degradation of this compound in wastewater treatment (Amadelli et al., 2011).

Adsorption and Removal from Industrial Effluents

Studies have also focused on the adsorption of nitrophenol compounds from water and industrial effluents. For example, Castillo, Puig, and Barceló (1997) developed methods for the determination of phenolic compounds in water, which could be applied to monitor and manage this compound in industrial settings (Castillo, Puig, & Barceló, 1997).

Molecular Interaction and Sensor Development

Gale et al. (1999) described the use of 4-nitrophenolate in developing a colorimetric sensor for anions. This research highlights the potential of using derivatives of this compound in sensor technology and molecular interaction studies (Gale et al., 1999).

Catalytic Applications

The catalytic reduction of 4-nitrophenol has been explored in various studies. Ma et al. (2018), for instance, investigated gold nanoparticles supported by amino groups on magnetite microspheres for the catalytic reduction of 4-nitrophenol. This research suggests potential applications for this compound in catalysis and nanoparticle technology (Ma et al., 2018).

Biodegradation Gene Cluster Study

Kitagawa, Kimura, and Kamagata (2004) identified a gene cluster in Rhodococcus opacus SAO101 for the degradation of p-nitrophenol, a compound structurally related to this compound. This study provides insights into the genetic mechanisms underlying the biodegradation of nitrophenol compounds (Kitagawa, Kimura, & Kamagata, 2004).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(chloromethyl)-4-nitrophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c8-4-5-3-6(10)1-2-7(5)9(11)12/h1-3,10H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKIIRTYAMKLAOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CCl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-((3-chloro-4-fluorophenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2614586.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-cyanobenzoate](/img/structure/B2614587.png)

![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2614589.png)

![N-[(3-chlorophenyl)(cyano)methyl]-2-{[(pyridin-4-yl)methyl]sulfanyl}acetamide](/img/structure/B2614593.png)

![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 1-(1,1-dimethylethyl)-](/img/structure/B2614598.png)

![3-Methylbenzo[g][1,3]benzothiazol-2-imine](/img/structure/B2614602.png)